Ethanone, 2-butoxy-1,2-diphenyl-
Overview
Description
“Ethanone, 2-butoxy-1,2-diphenyl-” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it may have similar properties to its related compounds such as "Ethanone, 2-ethoxy-1,2-diphenyl-"2 and "Ethanone, 1,2-diphenyl-"3.
Synthesis Analysis
The synthesis of “Ethanone, 2-butoxy-1,2-diphenyl-” is not explicitly mentioned in the available resources. However, it might be synthesized from Benzoin and 1-Butanol1.Molecular Structure Analysis
The molecular structure of “Ethanone, 2-butoxy-1,2-diphenyl-” is not directly available. However, the related compound “Ethanone, 2-ethoxy-1,2-diphenyl-” has a molecular formula of C16H16O22, and “Ethanone, 1,2-diphenyl-” has a molecular formula of C14H12O3.Chemical Reactions Analysis
The specific chemical reactions involving “Ethanone, 2-butoxy-1,2-diphenyl-” are not mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanone, 2-butoxy-1,2-diphenyl-” are not directly available. However, a related compound, “2-Butoxyethanol”, is a colorless liquid with a sweet, ether-like odor4.Safety And Hazards
The safety and hazards of “Ethanone, 2-butoxy-1,2-diphenyl-” are not directly available. However, for the related compound “2-Butoxyethanol”, it is recommended to work under a hood, avoid inhalation, and keep away from open flames, hot surfaces, and sources of ignition5.
Future Directions
The future directions for the study or application of “Ethanone, 2-butoxy-1,2-diphenyl-” are not mentioned in the available resources.
Please note that this analysis is based on the limited information available and may not fully represent the properties of “Ethanone, 2-butoxy-1,2-diphenyl-”. For more accurate information, further research and studies are needed.
properties
IUPAC Name |
2-butoxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-2-3-14-20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13,18H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAHLOABNWIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885208 | |
Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-butoxy-1,2-diphenyl- | |
CAS RN |
22499-11-2 | |
Record name | Benzoin butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22499-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxy-2-phenylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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